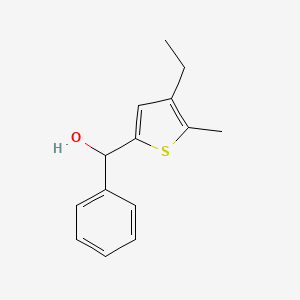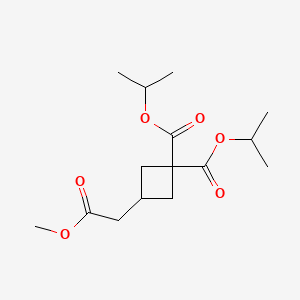
Diisopropyl 3-(2-methoxy-2-oxoethyl)cyclobutane-1,1-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diisopropyl 3-(2-methoxy-2-oxoethyl)cyclobutane-1,1-dicarboxylate is a chemical compound with the molecular formula C15H24O6 and a molecular weight of 300.35 g/mol . This compound is known for its versatility and is used in various scientific research applications.
Métodos De Preparación
The synthesis of Diisopropyl 3-(2-methoxy-2-oxoethyl)cyclobutane-1,1-dicarboxylate involves several steps. One common method includes the reaction of cyclobutane-1,1-dicarboxylic acid with isopropyl alcohol in the presence of a catalyst to form the diisopropyl ester. This intermediate is then reacted with 2-methoxy-2-oxoethyl chloride under controlled conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
Diisopropyl 3-(2-methoxy-2-oxoethyl)cyclobutane-1,1-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Diisopropyl 3-(2-methoxy-2-oxoethyl)cyclobutane-1,1-dicarboxylate is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, including drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Diisopropyl 3-(2-methoxy-2-oxoethyl)cyclobutane-1,1-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Diisopropyl 3-(2-methoxy-2-oxoethyl)cyclobutane-1,1-dicarboxylate can be compared with similar compounds such as:
- Diethyl 3-(2-methoxy-2-oxoethyl)cyclobutane-1,1-dicarboxylate
- Dimethyl 3-(2-methoxy-2-oxoethyl)cyclobutane-1,1-dicarboxylate
These compounds share similar structures but differ in the ester groups attached to the cyclobutane ring. The unique properties of this compound, such as its specific reactivity and stability, make it particularly valuable for certain applications .
Propiedades
Fórmula molecular |
C15H24O6 |
|---|---|
Peso molecular |
300.35 g/mol |
Nombre IUPAC |
dipropan-2-yl 3-(2-methoxy-2-oxoethyl)cyclobutane-1,1-dicarboxylate |
InChI |
InChI=1S/C15H24O6/c1-9(2)20-13(17)15(14(18)21-10(3)4)7-11(8-15)6-12(16)19-5/h9-11H,6-8H2,1-5H3 |
Clave InChI |
XYGACFZGSHTJPZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(=O)C1(CC(C1)CC(=O)OC)C(=O)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


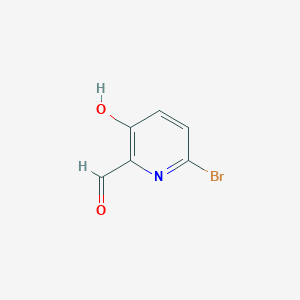


![4-(Thiophen-3-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13084706.png)

![2-(3',4'-Difluoro-[1,1'-biphenyl]-2-YL)ethanol](/img/structure/B13084725.png)
![N-(1-(1H-Benzo[d]imidazol-2-yl)ethyl)-4-methoxyaniline](/img/structure/B13084728.png)
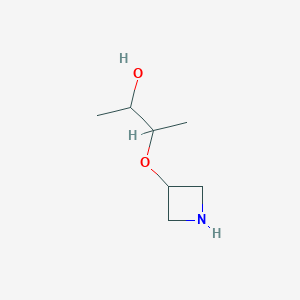
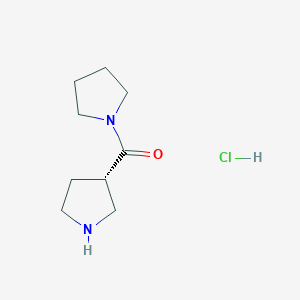

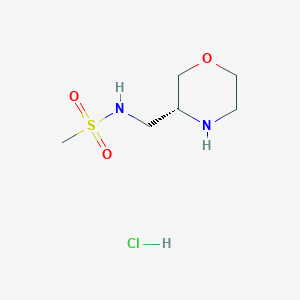

![2-Cyclopropyl-N-propyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B13084760.png)
